molecular formula C10H12O B1200059 1,2,3,4-Tetrahydro-2-naphthol CAS No. 530-91-6

1,2,3,4-Tetrahydro-2-naphthol

Cat. No.: B1200059
CAS No.: 530-91-6
M. Wt: 148.2 g/mol
InChI Key: JWQYZECMEPOAPF-UHFFFAOYSA-N
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Description

It is a clear light yellow to slightly brownish viscous liquid that may darken upon storage . This compound is a derivative of naphthalene and is known for its unique chemical properties and applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 1,2,3,4-Tetrahydro-2-naphthol are the liver and kidneys . It has been observed that these organs are the primary sites of toxicity for this compound . Additionally, it can also target the respiratory tract when inhaled .

Mode of Action

The metabolite of this compound, known as 2-tetralol, is responsible for some of its observed effects . For instance, 2-tetralol is held responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene . During the metabolism of naphthalene, reactive oxygen species can be formed which cause lipid peroxidation in the erythrocyte membranes and thereby initiate their destruction .

Biochemical Pathways

The biochemical degradation pathways of this compound were studied with naphthalene-degrading cultures and revealed that 2-naphthoic acid is a central metabolite . The ring system is reduced prior to ring cleavage generating 5,6,7,8-tetrahydro-2-naphthoic acid .

Pharmacokinetics

In terms of pharmacokinetics, this compound is rapidly absorbed after oral administration in rats . The half-time was in the range of 30 to 100 minutes . After 23 hours, only traces of the compound were detectable in blood . In the low and medium dose groups, elimination was almost complete after 6 hours .

Result of Action

The molecular and cellular effects of this compound’s action include mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness in humans upon inhalation exposure . It can also induce the formation of cataracts . After occlusive application, it is irritating to the skin and produces mild transient irritation of the eyes .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-2-naphthol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with aryl sulfotransferase IV, an enzyme involved in the sulfation of phenolic compounds . This interaction suggests that this compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of sulfotransferases and potentially affecting the metabolism of other phenolic compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to some extent. It has been reported that the metabolite of this compound, 2-tetralol, is responsible for the formation of cataracts in animal models . Additionally, this compound has been shown to exhibit toxicity to erythrocytes, potentially through mechanisms similar to those observed with naphthalene . These effects highlight the compound’s impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound is known to interact with enzymes such as aryl sulfotransferase IV, potentially inhibiting or activating their activity . Additionally, the formation of reactive oxygen species during the metabolism of this compound can lead to lipid peroxidation in erythrocyte membranes, resulting in cellular damage . These molecular interactions contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound may darken upon storage, indicating potential degradation . Long-term exposure to the compound has been associated with the formation of cataracts and toxicity to erythrocytes, suggesting that its effects may persist and accumulate over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For example, doses of 135 mg/kg body weight per day have been associated with developmental toxicity in rats, including decreased crown-rump length and increased incidence of knotty ribs . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized to 2-tetralol, which is held responsible for some of its toxic effects . Additionally, the metabolism of this compound can lead to the formation of reactive oxygen species, contributing to lipid peroxidation and cellular damage . These metabolic pathways play a crucial role in determining the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its activity and effects on cellular function. Studies have shown that this compound can be rapidly absorbed and distributed in animal models, with the liver and kidneys being primary target organs . This distribution pattern is essential for understanding the compound’s overall impact on biological systems.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the formation of reactive oxygen species during the metabolism of this compound can lead to lipid peroxidation in erythrocyte membranes, indicating its localization within cellular membranes . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-2-naphthol can be synthesized from 2-Naphthol through hydrogenation. The process involves the reduction of 2-Naphthol in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions . The reaction typically proceeds as follows:

C10H7OH+H2C10H12O\text{C}_{10}\text{H}_{7}\text{OH} + \text{H}_2 \rightarrow \text{C}_{10}\text{H}_{12}\text{O} C10​H7​OH+H2​→C10​H12​O

Industrial Production Methods

In industrial settings, the production of this compound involves the catalytic hydrogenation of 2-Naphthol using a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity, with temperatures ranging from 100°C to 200°C and pressures between 10 to 50 atmospheres .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1,2,3,4-Tetrahydro-2-naphthalenone.

    Reduction: 1,2,3,4-Tetrahydro-2-naphthalenol.

    Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-2-naphthol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical properties and its applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQYZECMEPOAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870589
Record name 2-Hydroxytetralin
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Molecular Weight

148.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Merck Index]
Record name Tetralol
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Boiling Point

140 °C @ 12 MM HG
Record name 2-HYDROXYTETRALIN
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Color/Form

LIQUID

CAS No.

530-91-6
Record name 1,2,3,4-Tetrahydro-2-naphthalenol
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Record name Tetralol
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Record name 1,2,3,4-tetrahydronaphthalen-2-ol
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Melting Point

15.5 °C
Record name 2-HYDROXYTETRALIN
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Synthesis routes and methods I

Procedure details

The thus-obtained metal complex (1.5 mM) was dispersed as a catalyst in water. Tetralin (15 mM) was dispersed therein as a reaction substrate, and the mixture was shaked in an atmosphere of oxygen at 1 atmospheric pressure to produce tetralol and tetralone. After 24 hours, concentration of tetralin was decreased to 30 % or less based on the initial concentration.
[Compound]
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

(1S, 2R)-(+)-Norephedrine (7.78 g, 51 mmol), toluene (150 mL), and trimethylboroxine (4.8 mL) were combined at ambient temperature and stirred for 5 days. Water, toluene and excess boroxine were distilled off until about 70 mL volume remained. The reaction was chased with toluene (3×90 mL), and the remainder of toluene removed under vacuum to afford the oxazaborolidine as a pale yellow oil (8.71 g, 98%). 1H NMR (C6D6)δ; 7.36-6.98 (m, 5H), 5.33(d, J=8 Hz, 1H), 3.43 (dq, J=8 Hz, J=6 Hz 1H), 2.72 (bs, 1H), 0.37 (s, 3H), 0.36(d, J=6 Hz, 3H). To a solution of α-tetralone (2.92 g, 19.7 mmol), THF (80 mL), and the oxazaborolidine derived from norephedrine (218 mg, 1.2 mmol) under a nitrogen atmosphere was added borane methylsulfide complex (2M in THF, 7.0 mL, 14 mmol) over 75 min. After the addition was complete, the contents stirred for an additional 15 min, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (50 mL), washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give 3.16 g (80% ee) of the (S) tetralol as a colorless oil.
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
oxazaborolidine
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
norephedrine
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218 mg
Type
reactant
Reaction Step Three
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7 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Preparation of the Compound of Formula (II) wherein R1 is CH3 ##STR12## Cis, exo-3-amino-2-hydroxybornane (1.0 g, 5.9 mmol), toluene (18 mL), and trimethylboroxine (0.56 mL) were combined at ambient temperature and stirred for 16 hr. Water, toluene and excess boroxine were distilled off until about 8 mL volume remained. The reaction was chased with toluene (3×11 mL), and the remainder of toluene removed under vacuum to afford the oxazaborolidine as a pale yellow oil (1.10 g, 98%). To a solution of α-tetralone (2.92 g, 19.7 mmol), THF (80 mL), and the oxazaborolidine derived from cis, exo-3-amino-2-hydroxybornane (228 mg, 1.2 mmol) under a nitrogen atmosphere was added borane methylsulfide complex (2M in THF, 7.0 mL, 14 mmol) over 75 min. After the addition was complete, the contents stirred for an additional 15 min, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (50 mL), washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol as a colorless oil 3.16 g (90% ee).
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
oxazaborolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
exo-3-amino-2-hydroxybornane
Quantity
228 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

(1R, 2S)-2-tert-butyl-2-aminophenylethanol (1.0 g, 5.2 mmol), toluene (16 mL), and trimethylboroxine (0.50 mL) were combined at ambient temperature and stirred for 16 hr. Water, toluene and excess boroxine were distilled off until about 8 mL volume remained. The reaction was chased with toluene (3×10 mL), and the remainder of toluene removed under vacuum to afford to oxazaborolidine as a pale yellow oil (1.10 g, 98%). To a solution of α-tetralone (2.92 g, 19.7 mmol), THF (80 mL), and the oxazaborolidine derived from (1R, 2S)-2-tert-butyl-2-aminophenylethanol (228 mg, 1.2 mmol) under a nitrogen atmosphere was added borane methylsulfide complex (2M in THF, 7.0 mL, 14 mmol) over 75 min. After the addition was complete, the contents were stirred for an additional 15 min, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (50 mL), washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol as a colorless oil 3.1 g (90% ee).
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
oxazaborolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
(1R, 2S)-2-tert-butyl-2-aminophenylethanol
Quantity
228 mg
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

In situ Preparation of the Compound of Formula (II) wherein R1 is ##STR10## Borane methylsulfide complex (neat, ~10M, 1.4 mL, 14 mmol) was added to a solution of cis, exo-3-amino-2-hydroxybornane [J. Chem. Soc. (C) 49 1970] (169 mg, 1 mmol) in THF (70 mL) at ambient temperature and stirred for 16 hrs. α-Tetralone (2.92 g, 19.7 mmol) as a solution in THF (10 mL) was added to the preceding solution over 1 hr, stirred for 15 min after addition was completed, cooled to 0° C., and quenched with methanol (27 mL). After stirring the quenched reaction for 18 hrs, the solvents were removed under vacuum, the residual oil was dissolved in methylene chloride (60 mL), and washed with pH 4 phosphate buffer (50 mL), water (50 mL), treated with magnesium sulfate, and the solvent was removed under vacuum to give the (R) tetralol 2.89 g (97% yield) 84% ee.
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
exo-3-amino-2-hydroxybornane
Quantity
169 mg
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Three
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10 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 2
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 3
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 4
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 5
1,2,3,4-Tetrahydro-2-naphthol
Reactant of Route 6
1,2,3,4-Tetrahydro-2-naphthol
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydro-2-naphthol?

A1: this compound has the molecular formula C10H12O and a molecular weight of 148.20 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: This compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed information on the compound's structure, including the position of hydrogen and carbon atoms. [, ]
  • FT-IR Spectroscopy: This technique helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. [, ]

Q3: What are common starting materials for synthesizing this compound?

A3: Researchers have explored several synthetic routes:

  • Birch Reduction: This method utilizes 2-acetyl-5,8-dimethoxynaphthalene and involves a metal-ammonia reduction to yield the desired compound. []
  • From 1,2,3,4-tetrahydronaphthalen-2-yl acetate: This approach involves OsO4 oxidation of the acetate followed by acetylation to produce pentaacetates, which can be further transformed into this compound. []

Q4: Can you elaborate on the reaction of this compound with formaldehyde?

A4: The reaction of trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (a derivative of this compound) with formaldehyde yields a complex heterocyclic compound: 5,6,r-6a,c-9a,14,15,t-15a,t-18a-octahydro-9,18-methanodinaphtho[1,2-d : 1′,2′-i][1,6,3,8]dioxadiazecine. []

Q5: Does this compound exhibit any catalytic properties?

A5: While this compound is primarily recognized as a synthetic intermediate, its derivatives, specifically enantiomerically pure cis- and trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, have shown potential as chiral catalysts in organic synthesis. []

Q6: What are the applications of this compound in organic synthesis?

A6: This compound serves as a crucial building block, particularly in synthesizing anthracyclines, a class of molecules with antitumor properties. Several research papers highlight its role in the synthesis of specific anthracycline intermediates. [, , , , , , , , , , , ]

Q7: What is the significance of asymmetric synthesis in the context of this compound?

A7: Asymmetric synthesis is crucial in producing enantiomerically pure forms of this compound, particularly the (R)-enantiomer. This is especially relevant for its application in synthesizing optically active anthracyclines, where the stereochemistry significantly impacts biological activity. [, , , , , , , , , ]

Q8: What methods are employed for the asymmetric synthesis of (R)-(-)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol?

A8: Researchers have explored various strategies for the asymmetric synthesis:

  • Bromolactonization: This approach utilizes optically active acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene and (R,R)-N,N:N′,N′-tetraalkyltartaramide, leading to bromo lactones, which can be further converted to the desired (R)-enantiomer. []
  • Chiral Dienone Approach: This method employs a multi-step synthesis starting from 8-Benzyloxy-5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid and involves the enantioselective cyclization of an intermediate amide. []
  • Use of 1-trimethylsilylbuta-2,3-diene: This strategy involves a highly diastereoselective reaction of the diene with a chiral acetal, ultimately leading to the synthesis of the (R)-enantiomer. []

Q9: Can you provide details on the benzovesamicol analogs derived from this compound and their relevance to Alzheimer's disease?

A9: Derivatives of this compound, such as (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol [] and (2RS,3RS)-5-amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol [], are used as precursors for benzovesamicol analogs. These analogs are being investigated for their potential as diagnostic tools for Alzheimer's disease due to their ability to bind to the vesicular acetylcholine transporter (VAChT). [, , , ]

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